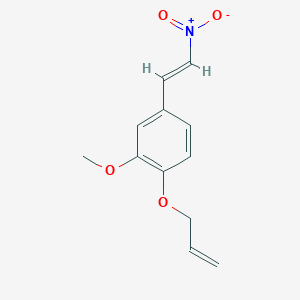![molecular formula C19H25N3O2 B4621198 N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4621198.png)
N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Overview
Description
The compound belongs to a class of organic molecules known for their complex synthesis and potential biological activities. While specific information on this compound is scarce, studies on similar N-substituted benzoxazole derivatives and related heterocyclic compounds offer valuable insights into their synthesis methods, molecular structure, and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, with N-aryl- and N,N-diethyl-substituted carboxamides reacting with aldehydes and other reagents in the presence of catalysts to form benzoxazole derivatives (Gein et al., 2017; Gein et al., 2017). These syntheses demonstrate the complexity and precision required in forming such compounds, likely applicable to the target molecule.
Molecular Structure Analysis
Structural determination is typically performed using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. For instance, the structure of synthesized N-aryl benzoxazine derivatives was confirmed through IR and NMR spectroscopy, alongside X-ray analysis (Gein et al., 2017). These methods are essential for confirming the molecular structure and understanding the spatial arrangement of atoms within the compound.
Chemical Reactions and Properties
Compounds within this chemical class can undergo various reactions, including isomerization under specific conditions (Argilagos et al., 1997). The reactivity and chemical behavior of these compounds are influenced by their molecular structure, particularly the presence of functional groups capable of participating in chemical reactions.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, of related compounds are often determined during the synthesis and purification processes. These properties are crucial for understanding the compound's behavior in different environments and for its formulation for any practical applications.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under various conditions, are vital for assessing the compound's potential applications. For benzoxazole derivatives and similar compounds, studies often explore their potential biological activities, which can be indirectly related to their chemical properties (Amr et al., 2010).
Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds with complex heterocyclic structures, similar to the one , are often synthesized for their unique properties and potential applications in drug development and materials science. For instance, the synthesis of new tetrahydropyrimidine derivatives and their subsequent applications in creating novel pharmacophores demonstrate the relevance of such compounds in medicinal chemistry and drug synthesis (Fadda et al., 2013). Similarly, the development of thiazoles and related heterocycles highlights their significance in creating compounds with potential antibacterial, antifungal, or anticancer activities (Kumar et al., 2013).
Catalytic Applications
The structural features of N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide suggest potential catalytic applications. Research into similar compounds has shown that certain heterocyclic carboxamides can be used in polymerization reactions, offering insights into their use as catalysts or catalytic ligands in creating polymers with specific properties (Sun et al., 2010).
Photophysical Properties and Materials Science
Compounds possessing aromatic rings and heteroatoms often exhibit interesting photophysical properties, making them suitable for applications in materials science, such as in the development of photovoltaic cells, light-emitting diodes (LEDs), and liquid crystals. Research into polyamides with pendant azo groups, for example, demonstrates how structural modifications can influence the alignment and photophysical behavior of liquid crystals, hinting at the potential use of N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide in similar applications (Matsunaga et al., 2003).
Antimicrobial and Anticancer Research
The biological activity of heterocyclic compounds is a significant area of research, with many studies focusing on the synthesis and evaluation of novel compounds for antimicrobial and anticancer activities. The synthesis and biological evaluation of pyrazolopyrimidines and related derivatives showcase the ongoing efforts to discover new therapeutic agents, underscoring the potential medicinal applications of compounds with similar chemical structures (Rahmouni et al., 2016).
properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-4-22(5-2)15-9-7-14(8-10-15)20-19(23)18-16-12-13(3)6-11-17(16)24-21-18/h7-10,13H,4-6,11-12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCVSPAMBXTHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NOC3=C2CC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-3-oxobutanoate](/img/structure/B4621120.png)

![ethyl {2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4621154.png)
![7-benzyl-1,3-dimethyl-8-[4-(2-pyrimidinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4621157.png)
![5-(5-chloro-2-thienyl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4621177.png)
![diethyl 3-methyl-5-[({[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4621183.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4621184.png)
![1-(2,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone](/img/structure/B4621185.png)
![methyl 4-cyano-3-methyl-5-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4621193.png)

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4621214.png)
![1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621227.png)
![6-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4621231.png)